9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazinone family, characterized by a fused chromene and oxazine ring system. This class of compounds is notable for its structural complexity and diverse pharmacological applications, including anti-inflammatory, antiviral, and anti-osteoporotic activities . The specific substituents—2,4-dimethoxyphenyl at position 9 and phenyl at position 3—impart unique physicochemical and biological properties.
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-28-17-8-10-21(23(12-17)29-2)26-13-19-22(31-15-26)11-9-18-24(27)20(14-30-25(18)19)16-6-4-3-5-7-16/h3-12,14H,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIGFTGKPKYQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of chromeno derivatives, which are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. The structural features of this compound contribute to its biological activity and make it a subject of ongoing research.
Molecular Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₂O₃ with a molecular weight of approximately 335.37 g/mol. The unique structure includes a chromeno framework fused with an oxazine ring, which is characteristic of many biologically active compounds.
Key Structural Features:
- Chromeno Ring: Contributes to the flavonoid-like properties.
- Oxazine Ring: Introduces heterocyclic characteristics that may enhance biological interactions.
Biological Activity Overview
Research has indicated that derivatives of chromeno compounds exhibit significant bioactivity against various cancer cell lines and inflammatory models. The following sections detail specific biological activities associated with this compound.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of chromeno derivatives. For instance, a study on similar compounds demonstrated their ability to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α through inhibition of the TLR4/MAPK signaling pathway. This suggests that This compound may exhibit similar mechanisms:
- In vitro Studies: Compounds related to this structure have shown reduced levels of nitric oxide (NO) and inflammatory cytokines in RAW264.7 macrophage cells when treated with lipopolysaccharide (LPS) .
- In vivo Studies: Animal models treated with these compounds demonstrated reduced inflammation and improved outcomes in LPS-induced inflammatory diseases .
Anticancer Activity
The anticancer properties of chromeno derivatives have also been explored extensively. Compounds within this class often target various cancer cell lines:
- Mechanism of Action: These compounds may interact with specific molecular targets involved in cell proliferation and apoptosis. For example, they can modulate pathways related to cell survival and death by influencing the expression of oncogenes and tumor suppressor genes.
Data Table: Summary of Biological Activities
Case Studies
- Study on Anti-inflammatory Effects:
- Anticancer Evaluation:
Comparison with Similar Compounds
Comparison with Similar Chromeno-Oxazinone Derivatives
Substituent Effects on Physicochemical Properties
Chromeno-oxazinones exhibit variability in melting points, solubility, and stability based on substituent patterns. Key analogs and their properties include:
Key Observations :
- Methoxy groups (e.g., in 4d, 4e) lower melting points compared to non-polar substituents (e.g., methyl or halogen) due to reduced crystallinity .
- Halogenated analogs (e.g., 6k, 6l) exhibit higher melting points and lipophilicity, favoring membrane permeability .
- The 2,4-dimethoxyphenyl group in the target compound likely enhances water solubility compared to halogenated derivatives but may reduce thermal stability due to steric hindrance.
Anti-Inflammatory Activity:
- 9,10-Dihydrochromeno-oxazin-2-one derivatives (e.g., compound 7 in ) inhibit NF-κB signaling, a key pathway in inflammation .
- Methoxy groups (e.g., 4-methoxy in 4d) enhance anti-inflammatory efficacy by facilitating hydrogen bonding with target proteins .
Anti-Osteoporotic Activity:
- 9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl) analog (7) promotes osteoblast formation via BMP/Smad pathway modulation and inhibits osteoclastogenesis via RANKL suppression . The methoxy group at position 3 is critical for dual activity.
Antiviral and Anticancer Potential:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
